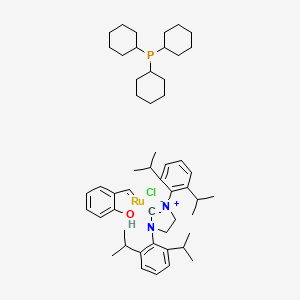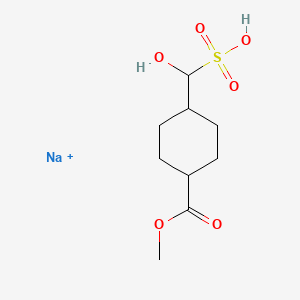
Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid is a chemical compound with the molecular formula C₉H₁₆NaO₆S. . This compound is characterized by its unique structure, which includes a methoxycarbonyl group attached to a cyclohexyl ring, and a methanesulfonic acid group.
Preparation Methods
The synthesis of Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is then functionalized with a methoxycarbonyl group.
Sulfonation: The functionalized cyclohexyl ring undergoes sulfonation to introduce the methanesulfonic acid group.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonates.
Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring a sulfonic acid group.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid involves its interaction with specific molecular targets. The methanesulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The methoxycarbonyl group can participate in esterification and other reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid can be compared with similar compounds such as:
Methanesulfonic acid: Known for its strong acidity and use in various industrial applications.
Cyclohexylmethanesulfonic acid: Similar structure but lacks the methoxycarbonyl group, resulting in different reactivity and applications.
Sodium methanesulfonate: Similar in terms of the sulfonic acid group but differs in the absence of the cyclohexyl and methoxycarbonyl groups.
Properties
IUPAC Name |
sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6S.Na/c1-15-8(10)6-2-4-7(5-3-6)9(11)16(12,13)14;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);/q;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAZWOHZJFDFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(O)S(=O)(=O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NaO6S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
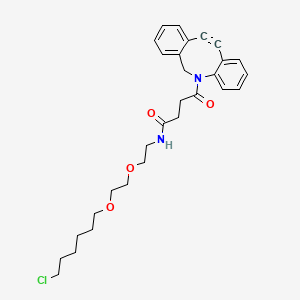
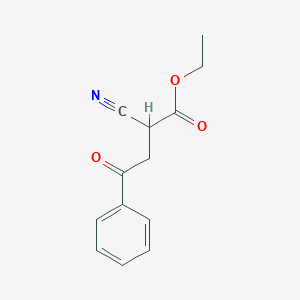
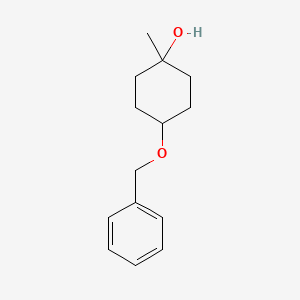

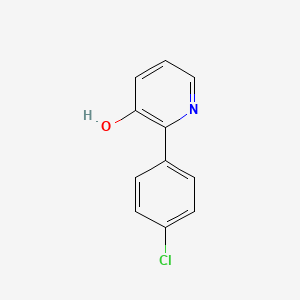



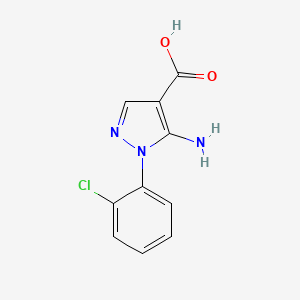

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289652.png)
![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride](/img/structure/B6289657.png)
![4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene](/img/structure/B6289667.png)
